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Compound of Interest

Compound Name: Ethiofencarb

Cat. No.: B1671403 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the

carbamate insecticide Ethiofencarb and its primary metabolite, Ethiofencarb sulfoxide. The

information presented is collated from various toxicological studies and is intended to serve as

a key resource for researchers, scientists, and professionals involved in drug development and

chemical safety assessment.

Executive Summary
Ethiofencarb is a systemic insecticide effective against aphids. Its mode of action, like other

carbamates, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous

system. The primary metabolite of toxicological concern is Ethiofencarb sulfoxide. This

document details the acute, subchronic, and chronic toxicity, as well as the carcinogenicity,

genotoxicity, reproductive and developmental toxicity, and neurotoxicity of both Ethiofencarb
and its sulfoxide metabolite. All quantitative data are summarized in tabular format for ease of

comparison, and detailed experimental protocols for key studies are provided.

Acute Toxicity
The acute toxicity of Ethiofencarb and its sulfoxide has been evaluated in several species via

oral, dermal, and inhalation routes.

Table 1: Acute Toxicity of Ethiofencarb
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Species Sex Route LD50 (mg/kg bw)

Rat Male Oral 411-499

Rat Female Oral 210-330

Mouse Male Oral 224

Guinea Pig Male Oral 250

Rabbit Male Oral 350

Dog Male Oral >500

Hen - Oral 870

Rat Male Dermal >1000

Rat - Inhalation (4h) >0.2 mg/L

Table 2: Acute Toxicity of Ethiofencarb Sulfoxide

Species Sex Route LD50 (mg/kg bw)

Rat Male Oral 200-250[1]

Rat Female Oral 1250

Subchronic and Chronic Toxicity
Long-term exposure studies have been conducted to determine the potential for cumulative

toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Table 3: Subchronic and Chronic Toxicity of Ethiofencarb
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Species Duration Study Type Dosing NOAEL
Key
Findings

Rat 90 days
Subchronic

Oral

0, 50, 150,

450 ppm in

diet

150 ppm

Decreased

body weight

gain at 450

ppm.

Dog 2 years Chronic Oral

0, 330, 1000,

3000 ppm in

diet

1000 ppm (25

mg/kg

bw/day)[1]

At 3000 ppm,

signs of liver

alterations

including

enlarged

hepatocytes.

[1]

Rat 2 years

Chronic Oral /

Carcinogenici

ty

0, 330, 1000,

3000 ppm in

diet

10 mg/kg

bw/day[1]

Moderate

increase in

relative liver

weights at

3000 ppm.

No

carcinogenic

effect

observed.[1]

A study on F344 male rats indicated that Ethiofencarb at a high dose (500 ppm in the diet for

6 weeks) possesses promoting activity for liver carcinogenesis when initiated by

diethylnitrosamine.[2]

Genotoxicity
Ethiofencarb has been evaluated for its potential to cause genetic mutations through various

assays.

Table 4: Genotoxicity of Ethiofencarb
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Assay Test System Results

Dominant-Lethal Test NMRI Male Mice Negative[1]

Ames Test Salmonella typhimurium Negative

In vitro Comet Assay
Human peripheral blood

lymphocytes

Did not induce DNA damage in

a dose- and incubation time-

dependent manner.

Reproductive and Developmental Toxicity
Studies have been conducted to assess the potential effects of Ethiofencarb on reproduction

and fetal development.

Table 5: Reproductive and Developmental Toxicity of Ethiofencarb

Species Study Type Dosing Key Findings

Rat
3-Generation

Reproduction

0, 330, 3000 ppm in

diet

No adverse effects on

reproduction.

Rat Teratogenicity
0, 5, 15, 40 mg/kg

bw/day (oral)

No teratogenic effects

up to 40 mg/kg.

Reduction in average

fetus weight at 40

mg/kg.[1]

Rabbit Teratogenicity
0, 5, 15, 40 mg/kg

bw/day (oral)
No teratogenic effects.

Neurotoxicity
As a carbamate insecticide, the primary neurotoxic effect of Ethiofencarb is the inhibition of

acetylcholinesterase.

Table 6: Neurotoxicity of Ethiofencarb
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Species Study Type Dosing Key Findings

Hen
Acute Delayed

Neurotoxicity

Single oral LD50 dose

of 870 mg/kg

No neurotoxic

symptoms or nerve

damage observed.[1]

Rat
Cholinesterase

Inhibition

Single oral doses of 0,

2.5, 10, 50 mg/kg

Dose-dependent

depression of plasma

cholinesterase at 10

mg/kg and above, with

maximum depression

1-2 hours post-

administration and

recovery within 24

hours.[1]

Experimental Protocols
The following are detailed methodologies for key toxicological studies, based on OECD

guidelines and specific study information.

Acute Oral Toxicity (based on OECD Guideline 425)
Test Species: Rat (other species may be used).

Principle: The up-and-down procedure is used, which is a sequential test involving dosing

single animals at 48-hour intervals. The dose for each subsequent animal is adjusted up or

down depending on the outcome for the previous animal. This method minimizes the number

of animals required to estimate the LD50.

Procedure:

A starting dose is selected based on available information.

A single animal is dosed.

If the animal survives, the next animal is dosed at a higher level. If it dies, the next is

dosed at a lower level.
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Observations for signs of toxicity are made for at least 14 days.

The LD50 is calculated using the maximum likelihood method.

Dominant-Lethal Test in Mice (Specific Study Protocol)
Test Species: NMRI male mice.

Dosing: A single oral dose of 25 mg/kg was administered to a group of 20 male mice; a

control group received the vehicle.[1] This dose was sublethal but caused transient toxicity

symptoms.[1]

Mating: Each male was mated with untreated females for 8 consecutive weeks.[1]

Endpoints: Females were examined for pre- and post-implantation losses to determine if

there was a mutagenic effect on the male germ cells.[1]

Teratogenicity Study in Rats (Specific Study Protocol)
Test Species: Pregnant female rats (20 per group).[1]

Dosing: Daily oral doses of 0, 5, 15, and 40 mg/kg were administered from gestation day 6 to

15.[1]

Endpoints: Dams were observed for health and fertility. Fetuses were examined for

embryonic and fetal development, including weight and the presence of malformations.[1]

Acute Delayed Neurotoxicity Study in Hens (Specific
Study Protocol)

Test Species: A group of 30 atropinized hens.[1]

Dosing: A single oral LD50 dose of 870 mg/kg was administered. Survivors were re-dosed

with the same amount after a 3-week observation period.[1] A positive control group was

treated with tri-o-cresyl phosphate (TOCP).[1]

Endpoints: Hens were observed for neurotoxic symptoms for 3 weeks after each dose.

Histopathological investigations of the brain, spinal marrow, and sciatic nerves were
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conducted to look for nerve damage.[1]

Signaling Pathways and Metabolism
Acetylcholinesterase Inhibition
The primary mechanism of toxicity for Ethiofencarb is the reversible inhibition of the enzyme

acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter

acetylcholine at nerve synapses, resulting in overstimulation of the nervous system.
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Acetylcholine

Acetylcholinesterase
(AChE)
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Choline hydrolyzes into
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Caption: Mechanism of Acetylcholinesterase Inhibition by Ethiofencarb.

Metabolic Pathway
Ethiofencarb is rapidly metabolized in mammals, primarily through oxidation and hydrolysis.

The main metabolites are Ethiofencarb sulfoxide and Ethiofencarb sulfone, as well as their

corresponding phenolic derivatives.
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Caption: Metabolic Pathway of Ethiofencarb.

Conclusion
Ethiofencarb exhibits moderate acute toxicity and acts as a reversible acetylcholinesterase

inhibitor. Long-term studies in rodents and dogs have established NOAELs, with liver being a

target organ at high doses. Ethiofencarb is not considered to be genotoxic or teratogenic. Its
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primary metabolite, Ethiofencarb sulfoxide, also demonstrates acute toxicity. The rapid

metabolism and excretion of Ethiofencarb and its metabolites are key factors in its

toxicological profile. This guide provides essential data and protocols for the continued safety

assessment of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1671403?utm_src=pdf-body
https://www.benchchem.com/product/b1671403?utm_src=pdf-body
https://www.benchchem.com/product/b1671403?utm_src=pdf-custom-synthesis
https://www.inchem.org/documents/jmpr/jmpmono/v077pr26.htm
https://pubmed.ncbi.nlm.nih.gov/8614018/
https://pubmed.ncbi.nlm.nih.gov/8614018/
https://www.benchchem.com/product/b1671403#toxicological-profile-of-ethiofencarb-and-its-sulfoxide
https://www.benchchem.com/product/b1671403#toxicological-profile-of-ethiofencarb-and-its-sulfoxide
https://www.benchchem.com/product/b1671403#toxicological-profile-of-ethiofencarb-and-its-sulfoxide
https://www.benchchem.com/product/b1671403#toxicological-profile-of-ethiofencarb-and-its-sulfoxide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1671403?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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